molecular formula C14H16N2O4S2 B085308 N,N'-Bis(P-toluenesulfonyl)hydrazine CAS No. 14062-05-6

N,N'-Bis(P-toluenesulfonyl)hydrazine

Cat. No.: B085308
CAS No.: 14062-05-6
M. Wt: 340.4 g/mol
InChI Key: CVRIWLRSJCDOOX-UHFFFAOYSA-N
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Description

N,N’-Bis(P-toluenesulfonyl)hydrazine is an organic compound with the molecular formula C14H16N2O4S2. It is known for its significant role in organic synthesis and various industrial applications. This compound is characterized by its white solid appearance and is soluble in many organic solvents but not in water or alkanes .

Biochemical Analysis

Biochemical Properties

N,N’-Bis(P-toluenesulfonyl)hydrazine is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent for the preparation of tosylhydrazones . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Cellular Effects

The effects of N,N’-Bis(P-toluenesulfonyl)hydrazine on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, N,N’-Bis(P-toluenesulfonyl)hydrazine exerts its effects through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(P-toluenesulfonyl)hydrazine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

N,N’-Bis(P-toluenesulfonyl)hydrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects are dependent on the biochemical context.

Transport and Distribution

N,N’-Bis(P-toluenesulfonyl)hydrazine is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context. It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N,N’-Bis(P-toluenesulfonyl)hydrazine and its effects on activity or function are dependent on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(P-toluenesulfonyl)hydrazine is typically synthesized by the reaction of p-toluenesulfonyl chloride with hydrazine. The reaction involves the nucleophilic attack of hydrazine on the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-Bis(P-toluenesulfonyl)hydrazine follows a similar synthetic route but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves maintaining an inert atmosphere and specific temperature ranges to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(P-toluenesulfonyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Bis(P-toluenesulfonyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and diazo compounds.

    Biology: It serves as a cross-linking agent in the study of protein structures.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used as a foaming agent in the production of polymers and as a stabilizer in various chemical processes[][4].

Comparison with Similar Compounds

  • p-Toluenesulfonyl hydrazide
  • N,N’-Ditosylhydrazine
  • 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide

Comparison: N,N’-Bis(P-toluenesulfonyl)hydrazine is unique due to its dual sulfonyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stability and reactivity, such as the synthesis of hydrazones and diazo compounds .

Properties

IUPAC Name

4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRIWLRSJCDOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306698
Record name 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-05-6
Record name 14062-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179371
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(p-toluenesulfonyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N,N'-Bis(P-toluenesulfonyl)hydrazine and what is it used for in organic chemistry?

A1: this compound, also known as N,N'-ditosylhydrazine or TsNHNHTs, is a reagent used in organic synthesis for the preparation of α-diazoacetate and α-diazoketone compounds. [] These diazo compounds are valuable intermediates in various organic reactions, including cycloadditions and cyclopropanations.

Q2: What are the advantages of using this compound for diazo compound synthesis?

A2: this compound offers several advantages as a reagent:

    Q3: What is the stability of this compound and how should it be stored?

    A3: this compound is stable at ambient temperature for up to one year. [] For long-term storage, it is recommended to store the reagent in a tightly sealed container in a cool, dry place.

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